2-(Pyridin-2-yl)phenol

Descripción general

Descripción

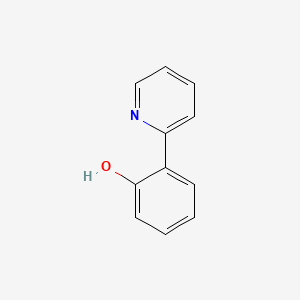

2-(Pyridin-2-yl)phenol is an organic compound with the molecular formula C11H9NO. It consists of a phenol group attached to a pyridine ring at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Pyridin-2-yl)phenol involves the reaction of substituted pyridine N-oxide with cyclohexanones. This reaction is catalyzed by a Pd/C-ethylene system, which facilitates the formation of the desired product . Another approach involves the deconstructive cycloaromatization of indolizines, cyclopropenones, and boric acids, yielding polyaryl this compound-based complexes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyridin-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: Electrophilic substitution reactions can occur at the phenol or pyridine ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Major Products

The major products formed from these reactions include quinone derivatives, amines, alcohols, and various substituted phenols and pyridines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antifibrotic Activity

Recent studies have highlighted the antifibrotic properties of derivatives of 2-(pyridin-2-yl)phenol. For instance, novel 2-(pyridin-2-yl)pyrimidine derivatives were synthesized and evaluated for their biological activities. Two specific compounds demonstrated significant inhibition of collagen expression and hydroxyproline content in vitro, suggesting their potential as antifibrotic agents . The study utilized various assays to confirm the effectiveness of these compounds against fibrosis-related conditions.

TLR8 Activation

Another important application is in immunology, where certain derivatives of this compound have been identified as activators of Toll-like receptor 8 (TLR8). These compounds showed promising activity in activating NF-κB signaling pathways in human peripheral blood mononuclear cells (PBMCs), indicating their potential use as vaccine adjuvants or therapeutic agents in enhancing immune responses . The structure-activity relationship (SAR) studies conducted revealed that modifications at specific positions significantly influenced their biological activity.

Materials Science

Optical Properties and Organoboron Complexes

In materials science, this compound has been utilized to synthesize polyaryl organoboron complexes. These complexes were prepared through deconstructive cycloaromatization processes and exhibited interesting optical properties suitable for applications in organic light-emitting diodes (OLEDs) . The ability of these complexes to function effectively in electronic devices underscores their relevance in developing advanced materials for optoelectronic applications.

Coordination Chemistry

Ligand Properties

As a bidentate ligand, this compound can coordinate with various metal ions, forming stable complexes. These complexes are studied for their catalytic properties and potential applications in organic synthesis. The ligand's ability to stabilize different oxidation states of metals makes it valuable in catalysis and material synthesis .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antifibrotic agents | Inhibition of collagen expression |

| TLR8 activators | Activation of immune signaling pathways | |

| Materials Science | Polyaryl organoboron complexes | Suitable for OLED applications |

| Coordination Chemistry | Bidentate ligand for metal complexes | Stabilization of various metal oxidation states |

Case Studies

-

Antifibrotic Activity Study

A study focused on synthesizing 2-(pyridin-2-yl)pyrimidine derivatives reported that compounds with specific substitutions showed IC values around 45 μM against fibrosis markers. This indicates a strong potential for developing new antifibrotic drugs based on these derivatives . -

TLR8 Activation Research

In research aimed at finding novel vaccine adjuvants, several derivatives of this compound were tested for TLR8 activation. Compounds demonstrated varying degrees of activity, with some showing promising results that could enhance vaccine efficacy through immune system modulation . -

Synthesis of Organoboron Complexes

The synthesis and characterization of polyaryl organoboron complexes derived from this compound revealed their potential application in OLED technology. The complexes exhibited desirable photophysical properties that could be harnessed for efficient light-emitting devices .

Mecanismo De Acción

The mechanism of action of 2-(Pyridin-2-yl)phenol involves its interaction with various molecular targets and pathways. For example, its anti-fibrotic activity is attributed to the inhibition of collagen prolyl 4-hydroxylases, which are enzymes involved in collagen synthesis . Additionally, its ability to form metal complexes can modulate the activity of metalloproteins and other metal-dependent biological processes .

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyridin-2-yl)pyrimidine: Exhibits similar pharmacological activities, including anti-fibrotic and anti-cancer properties.

2-(Pyridin-2-yl)aniline: Shares similar synthetic routes and chemical properties.

Polyaryl 2-(Pyridin-2-yl)phenol-based complexes: Used in material science for their unique optical properties.

Uniqueness

This compound is unique due to its dual functionality as both a phenol and a pyridine derivative. This dual functionality allows it to participate in a wide range of chemical reactions and form diverse compounds with various applications in chemistry, biology, medicine, and industry .

Actividad Biológica

2-(Pyridin-2-yl)phenol, a compound characterized by the presence of both pyridine and phenolic functionalities, has garnered attention in medicinal chemistry for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring attached to a phenolic group, which contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also shown promising anticancer properties in several studies. Notably, it has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| A549 | 22.3 |

Anti-fibrotic Effects

Recent studies have explored the anti-fibrotic potential of this compound. In vitro assays using fibroblast cell lines revealed that the compound significantly reduces collagen production, suggesting its potential role in treating fibrotic diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance, it has been shown to modulate signaling pathways related to inflammation and cell proliferation. The structure-activity relationship studies suggest that modifications on the pyridine or phenolic moieties can enhance or diminish its bioactivity.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound could serve as a lead for developing new antibiotics due to its potent activity against multidrug-resistant strains .

Study 2: Cancer Cell Line Testing

In another investigation, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated that the compound effectively inhibited cell growth and induced apoptosis through mitochondrial pathways .

Propiedades

IUPAC Name |

2-pyridin-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDNGBIRSIWOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901582 | |

| Record name | NoName_714 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the innovative approaches to synthesizing 2-(pyridin-2-yl)phenol?

A1: Recent research highlights two novel synthetic pathways:

- Deconstructive Cycloaromatization: This method utilizes readily available indolizines and cyclopropenones as starting materials. This catalyst-free approach offers a simple and efficient way to synthesize a variety of polyaryl 2-(pyridin-2-yl)phenols. []

- Palladium-Catalyzed C-H Hydroxylation: This strategy involves the direct hydroxylation of 2-arylpyridines using molecular oxygen (O2) as the sole oxidant. The reaction is facilitated by a palladium catalyst and employs an aldehyde for activating molecular oxygen. [] This method provides an environmentally friendly alternative to traditional oxidation methods and allows access to a diverse range of substituted 2-(pyridin-2-yl)phenols in good yields.

Q2: What are the potential applications of 2-(pyridin-2-yl)phenols in material science?

A2: 2-(Pyridin-2-yl)phenols are versatile building blocks for synthesizing N,O-bidentate ligands. These ligands readily form complexes with organoboron compounds, particularly four-coordinate boron complexes (BF2 and BAr2), which exhibit promising photoluminescent properties. [] These organoboron complexes show bright fluorescence, large Stokes shifts, and good quantum yields, making them potentially valuable in developing light-emitting materials.

Q3: Can you elaborate on the mechanism of palladium-catalyzed C-H hydroxylation in synthesizing 2-(pyridin-2-yl)phenols?

A3: While the exact mechanism is still under investigation, research suggests a Pd(II)/Pd(IV) catalytic cycle. [] The aldehyde plays a crucial role by reacting with oxygen to form an acyl peroxo radical. This radical then interacts with the palladium catalyst, facilitating the C-H activation and subsequent hydroxylation of the 2-arylpyridine substrate.

Q4: How does the structure of this compound lend itself to forming organoboron complexes?

A4: The molecule possesses both a nitrogen atom in the pyridine ring and a hydroxyl group on the phenol ring. This N,O-bidentate configuration allows for effective chelation with boron centers, leading to the formation of stable four-coordinate organoboron complexes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.